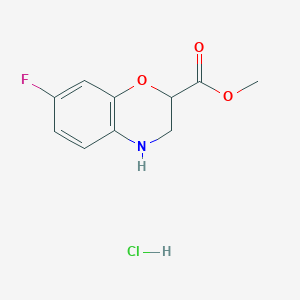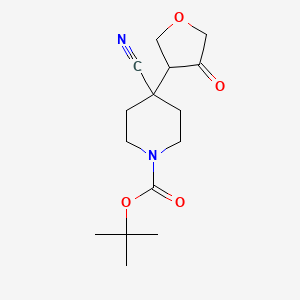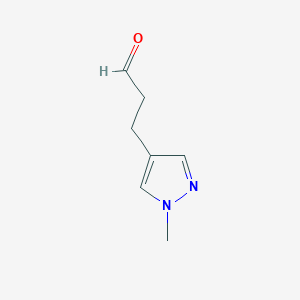![molecular formula C10H15NO3 B3380406 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile CAS No. 1909327-19-0](/img/structure/B3380406.png)
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile
Overview
Description
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is a chemical compound with the molecular formula C10H15NO3 . It is also known as 1,4,7-Trioxaspiro[4.4]nonane-9-acetonitrile, α,α-dimethyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which includes a nine-membered ring with three oxygen atoms and a nitrile group attached to a methylated carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Mechanism of Action
The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. This compound has also been shown to bind to specific proteins and enzymes, which may play a role in its fluorescent properties and potential as a bioimaging probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. This compound has been shown to have cytotoxic effects on cancer cells, but its effects on normal cells are not well understood. This compound has also been shown to have fluorescent properties, which could have potential applications in bioimaging. The long-term effects of this compound exposure on human health are not known and require further study.
Advantages and Limitations for Lab Experiments
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has several advantages for use in lab experiments. Its spirocyclic structure allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biological processes. This compound also has potential as a fluorescent probe for bioimaging. However, the synthesis of this compound is complex and requires specialized equipment and expertise in organic chemistry. The long-term effects of this compound exposure on human health are not known and must be taken into consideration when using this compound in lab experiments.
Future Directions
There are several future directions for 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile research. One area of interest is the development of this compound derivatives with improved properties for use in scientific research. Another area of interest is the study of this compound's potential as a therapeutic agent for cancer treatment. The fluorescent properties of this compound also have potential applications in bioimaging and could be further developed for use in medical imaging. Further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Scientific Research Applications
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has potential applications in scientific research due to its unique structure and properties. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in vitro. This compound has also been studied for its potential as a fluorescent probe for bioimaging. The spirocyclic structure of this compound allows it to bind to specific proteins and enzymes, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQZCNOTOUBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



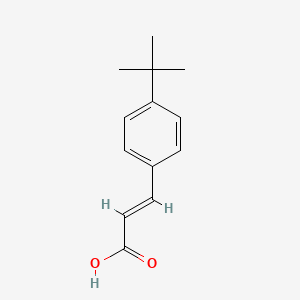
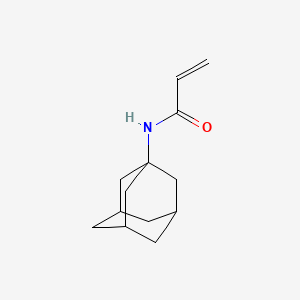
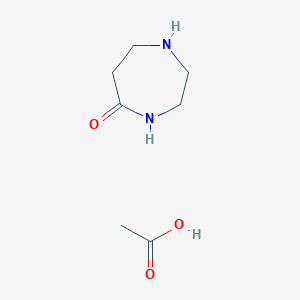
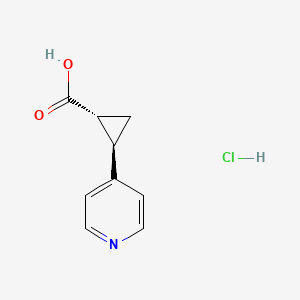
![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
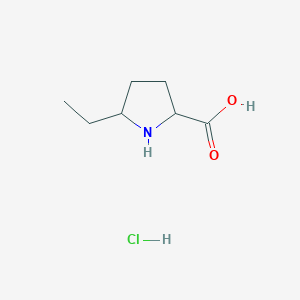
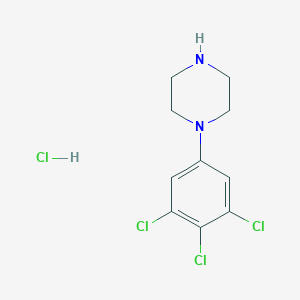

![Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B3380384.png)
